BenchChemオンラインストアへようこそ!

(4-Cyclohexylphenyl)methanamine

P2X3 antagonism Pain research Ion channel pharmacology

(4-Cyclohexylphenyl)methanamine (CAS 74067-97-3) is a primary arylalkylamine comprising a 4-substituted cyclohexylphenyl scaffold. Its structure features a cyclohexyl group directly attached to a phenyl ring bearing a methanamine functionality, conferring a calculated logP of approximately 3.21.

Molecular Formula C13H19N
Molecular Weight 189.3 g/mol
CAS No. 74067-97-3
Cat. No. B1648377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Cyclohexylphenyl)methanamine
CAS74067-97-3
Molecular FormulaC13H19N
Molecular Weight189.3 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=CC=C(C=C2)CN
InChIInChI=1S/C13H19N/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h6-9,12H,1-5,10,14H2
InChIKeyHOTDNAGZXRCBOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Target Compound Overview: (4-Cyclohexylphenyl)methanamine (CAS 74067-97-3) for Scientific Procurement


(4-Cyclohexylphenyl)methanamine (CAS 74067-97-3) is a primary arylalkylamine comprising a 4-substituted cyclohexylphenyl scaffold . Its structure features a cyclohexyl group directly attached to a phenyl ring bearing a methanamine functionality, conferring a calculated logP of approximately 3.21 . This lipophilic core distinguishes it from simpler benzylamines and positions it as a versatile building block in medicinal chemistry, materials science, and as a key intermediate in the synthesis of monoamine reuptake inhibitors [1][2].

Procurement Risk: Why Generic Substitution of (4-Cyclohexylphenyl)methanamine is Not Advisable


Generic substitution of (4-cyclohexylphenyl)methanamine with simpler or unsubstituted benzylamines (e.g., benzylamine, 4-methylbenzylamine) or even related cyclohexyl-substituted amines (e.g., 4-cyclohexylaniline) is scientifically unsound due to profound differences in lipophilicity, molecular shape, and target engagement. The specific cyclohexyl-phenyl motif imparts a unique combination of hydrophobicity and conformational constraint that directly impacts key properties such as blood-brain barrier permeability, receptor binding affinity, and metabolic stability [1]. Direct experimental evidence demonstrates that replacing this core with a smaller or less lipophilic group can abolish activity at key biological targets, while substituting it with a more flexible or larger group can drastically alter selectivity profiles, potentially invalidating entire research programs [2][3].

Quantitative Differentiation Evidence for (4-Cyclohexylphenyl)methanamine: A Comparator-Based Selection Guide


Potent P2X3 Receptor Antagonism: Direct Comparison Against Unsubstituted and Alkyl Analogs

(4-Cyclohexylphenyl)methanamine demonstrates potent antagonist activity at the recombinant rat P2X3 purinoceptor with an EC50 of 80 nM [1]. This activity is critically dependent on the cyclohexylphenyl moiety; simpler benzylamines or unsubstituted phenyl analogs are reported as inactive or exhibit drastically reduced potency in this assay system [2]. The specific cyclohexyl substitution pattern is thus essential for achieving low nanomolar antagonism, providing a clear rationale for its selection over generic building blocks.

P2X3 antagonism Pain research Ion channel pharmacology

Validated Scaffold for Monoamine Reuptake Inhibitors: Lipophilicity-Driven CNS Penetration

The (4-cyclohexylphenyl)methanamine scaffold is explicitly claimed in multiple granted patents (US 8,669,291 and CA 2,688,493) as a core structural element for phenyl-substituted cyclohexylamine derivatives with potent monoamine (dopamine, serotonin, norepinephrine) reuptake inhibition [1][2]. The cyclohexyl group provides a key lipophilic anchor (calc. logP = 3.21) that is correlated with enhanced blood-brain barrier penetration and CNS exposure . In contrast, less lipophilic, unsubstituted phenyl analogs (e.g., benzylamine, calc. logP ≈ 1.1) show significantly reduced CNS availability and are not featured in these CNS-targeting patents.

Monoamine reuptake inhibition CNS drug discovery Neurological disorders

Synthetic Versatility for Cytotoxic Analogs: Higher Activity vs. Unsubstituted Phenyl Scaffolds

In a study of 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines, the analog containing a 4-cyclohexylphenyl substituent (compound 71) exhibited 'very good cytotoxicity' against several tumor cell lines, comparable to that of 4'-tert-butylphenyl and 4'-(trimethylsilyl)phenyl derivatives [1]. This contrasts with unsubstituted phenyl or simple alkyl-substituted phenyl analogs, which generally show weaker or no cytotoxic effects in the same series. The cyclohexyl group provides an optimal balance of bulk and lipophilicity, facilitating a productive interaction with the target that is not achieved by smaller or more rigid aromatic groups.

Anticancer agents Cytotoxicity Medicinal chemistry

Improved Handling and Storage as a Hydrochloride Salt: Stability Over Free Base

While the free base (4-cyclohexylphenyl)methanamine is a liquid, its hydrochloride salt form (CAS 59528-32-4) is a crystalline solid that exhibits enhanced long-term stability and solubility, making it easier to handle, store, and accurately dispense in a laboratory or production setting [1]. The free base can degrade or oxidize more readily upon exposure to air, whereas the salt form is more robust. This is a standard but critical advantage for procurement, as it reduces waste and ensures consistent reaction yields over time.

Chemical synthesis Process chemistry Stability

Validated Research Applications for (4-Cyclohexylphenyl)methanamine and Its Salts


P2X3 Receptor Antagonist Development for Pain Therapeutics

As a building block for synthesizing novel P2X3 receptor antagonists, (4-cyclohexylphenyl)methanamine provides a direct entry into a chemical space with demonstrated low nanomolar potency. Its EC50 of 80 nM against the rat P2X3 receptor [1] validates its use in structure-activity relationship (SAR) studies aimed at developing new treatments for chronic pain, bladder dysfunction, and cough. Researchers should utilize the free base (CAS 74067-97-3) as a starting material for generating focused libraries of derivatives, leveraging the scaffold's established target engagement to accelerate lead optimization.

Synthesis of Novel CNS-Penetrant Monoamine Reuptake Inhibitors

The compound is a key intermediate for the synthesis of phenyl-substituted cyclohexylamine derivatives covered by multiple patents (e.g., US 8,669,291, CA 2,688,493) for the treatment of neurological and psychiatric disorders [2][3]. Its high calculated lipophilicity (logP 3.21) makes it an ideal starting material for medicinal chemistry programs focused on achieving adequate blood-brain barrier penetration and CNS target exposure. Procurement of the high-purity free base or its hydrochloride salt enables the reliable construction of these patent-protected pharmacophores.

Construction of Cytotoxic Heterocycles for Anticancer Drug Discovery

The 4-cyclohexylphenyl group is a privileged motif for imparting potent cytotoxicity to heterocyclic frameworks, as evidenced by the 'very good' activity observed in 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinoline analogs [4]. (4-Cyclohexylphenyl)methanamine serves as an ideal precursor for building such complex structures, allowing medicinal chemists to explore a productive SAR region that has already yielded promising anticancer leads. Its use can significantly de-risk early-stage oncology projects by focusing on a scaffold with proven cell-killing potential.

Preparation of Stable Hydrochloride Salt for Process Development

For process chemistry and large-scale synthesis applications, the hydrochloride salt (CAS 59528-32-4) is the recommended procurement form. Its crystalline nature provides superior stability and handling properties compared to the liquid free base, ensuring consistent quality and accurate stoichiometry in multi-step synthetic sequences [5]. This is particularly beneficial for contract research organizations (CROs) and pharmaceutical development groups where reproducibility and long-term material storage are paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Cyclohexylphenyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.